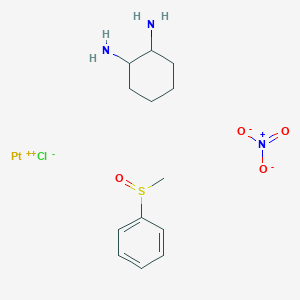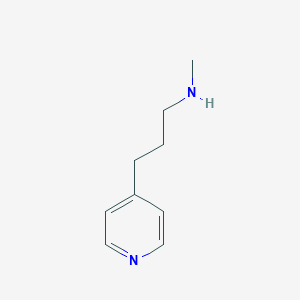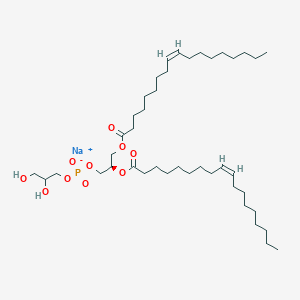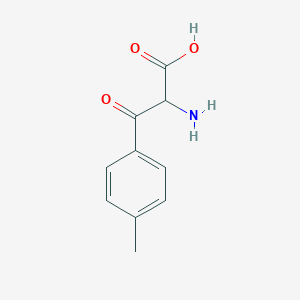![molecular formula C31H31NO5 B054612 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide CAS No. 138645-00-8](/img/structure/B54612.png)
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide, also known as BPPEA, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPPEA is a member of the acetamide family of compounds and is characterized by its unique chemical structure, which makes it a promising candidate for a variety of research applications.
Mécanisme D'action
The exact mechanism of action of 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide is still being studied, but it is believed to act as a modulator of various cellular signaling pathways. In particular, this compound has been shown to interact with certain proteins and enzymes, which can lead to changes in cellular behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate cellular signaling pathways. Some studies have also suggested that this compound may have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide in scientific research is its unique chemical structure, which makes it a promising candidate for a variety of applications. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise, as well as the potential for toxicity and other side effects.
Orientations Futures
There are many potential future directions for research on 2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide, including the development of new drugs and therapies based on its unique chemical structure, the investigation of its interactions with other biomolecules, and the exploration of its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular signaling pathways and other biological processes.
Méthodes De Synthèse
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide can be synthesized using a variety of methods, including the reaction of 3,4-bis(phenylmethoxy)benzaldehyde with N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide in the presence of a suitable catalyst. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. Some of the key areas of research include the development of new drugs and therapies, the study of cellular signaling pathways, and the investigation of molecular interactions between proteins and other biomolecules.
Propriétés
Numéro CAS |
138645-00-8 |
|---|---|
Formule moléculaire |
C31H31NO5 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C31H31NO5/c1-35-29-18-23(12-14-27(29)33)16-17-32-31(34)20-26-13-15-28(36-21-24-8-4-2-5-9-24)30(19-26)37-22-25-10-6-3-7-11-25/h2-15,18-19,33H,16-17,20-22H2,1H3,(H,32,34) |
Clé InChI |
IIMPMLFWRFCKHD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



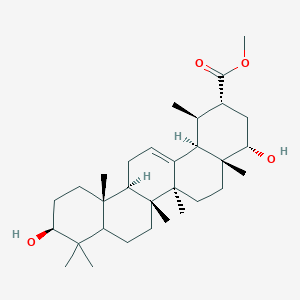
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

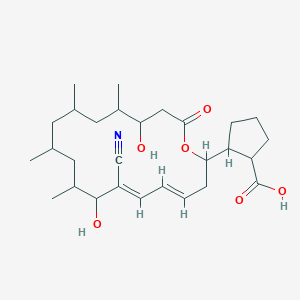
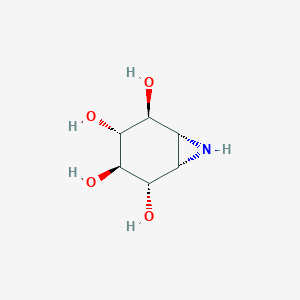
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)

